2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Medicinal Chemistry Kinase Inhibition VEGFR-2

The compound 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 519152-79-5) is a synthetic small molecule belonging to the 2-substituted benzimidazole-acetamide class, with a molecular weight of 255.27 g/mol and a molecular formula of C14H13N3O2. It is commercially available from multiple reputable vendors including Enamine (distributed by Sigma-Aldrich) and Santa Cruz Biotechnology at a typical purity of 95%.

Molecular Formula C14H13N3O2
Molecular Weight 255.277
CAS No. 519152-79-5
Cat. No. B2550009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
CAS519152-79-5
Molecular FormulaC14H13N3O2
Molecular Weight255.277
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=CO3
InChIInChI=1S/C14H13N3O2/c18-14(15-9-10-4-3-7-19-10)8-13-16-11-5-1-2-6-12(11)17-13/h1-7H,8-9H2,(H,15,18)(H,16,17)
InChIKeyWHXYDNRPQKKYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 519152-79-5): Procurement Profile and Class Identity


The compound 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (CAS 519152-79-5) is a synthetic small molecule belonging to the 2-substituted benzimidazole-acetamide class, with a molecular weight of 255.27 g/mol and a molecular formula of C14H13N3O2 . It is commercially available from multiple reputable vendors including Enamine (distributed by Sigma-Aldrich) and Santa Cruz Biotechnology at a typical purity of 95% . The compound is supplied as a powder for research use only and is primarily utilized as a building block or screening candidate in medicinal chemistry programs targeting kinases, carbonic anhydrases, and cholinesterases, owing to the privileged benzimidazole pharmacophore .

Why Generic 2-Benzimidazole Acetamides Cannot Substitute for 519152-79-5 in Focused Biological Screening


Unsubstituted or simply alkylated 2-benzimidazole acetamides lack the heteroaromatic furan ring present in 519152-79-5, a moiety that is critical for establishing hydrogen bonding networks with key residues such as Glu885 and Asp1046 in the allosteric back pocket of kinases like VEGFR-2 [1]. SAR studies on structurally related 2-furylbenzimidazole conjugates demonstrate that the furan ring enables a unique Type III inhibitor-like binding mode, achieving VEGFR-2 IC50 values as low as 0.64 µM for optimized analogs, whereas simple benzyl or thioether-substituted variants show markedly different potency and selectivity profiles [2]. Therefore, substituting this compound with a generic 2-(1H-benzimidazol-2-yl)-N-alkylacetamide risks a complete loss of the specific binding interactions and polypharmacological effects that the furan moiety confers, invalidating the screening outcome.

Quantitative Differentiation Evidence for 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (519152-79-5)


Structural Differentiation: Furan-2-ylmethyl vs. Benzyl Substituent in Acetamide Side Chain

The presence of a furan-2-ylmethyl substituent on the acetamide nitrogen of 519152-79-5 enables a specific hydrogen-bond acceptor interaction that is absent in the closest commercial analog, 2-(1H-benzimidazol-2-yl)-N-benzylacetamide. In molecular docking studies of analogous 2-furylbenzimidazole/VEGFR-2 complexes, the furan oxygen forms a key H-bond with Glu885 in the allosteric hydrophobic back pocket, a contact that cannot be established by the corresponding phenyl ring of the benzyl analog [1]. The related 2-furylbenzimidazole compound 10a achieved a VEGFR-2 IC50 of 0.64 µM, while the class of 2-arylbenzimidazoles lacking this H-bond feature typically exhibit IC50 values > 10 µM [2].

Medicinal Chemistry Kinase Inhibition VEGFR-2

Critical Scaffold Variation: Acetamido Linkage vs. Thioether Linkage at the 2-Position

The target compound employs a CH2-C(=O)-NH-CH2-furan acetamido linker connecting the benzimidazole and furan moieties. The nearest commercially available analog, 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS 324046-37-9), replaces this with a sulfur atom (thioether), which increases the molecular weight to 287.34 g/mol and alters the electronic and conformational properties . While no direct head-to-head biological comparison is publicly available, binding data deposited in BindingDB for benzimidazole acetamide analogs demonstrate potent MDM2 inhibition with IC50 values as low as 7.90 nM, a cellular activity that is sensitive to linker geometry and hydrogen-bonding capacity [1]. The thioether analog lacks the amide NH capable of acting as a hydrogen bond donor, which is predicted to compromise target engagement in such systems.

Chemical Biology Target Engagement MDM2-p53

Purity and Lot Consistency Specification Compared to Generic Analogues

519152-79-5 is supplied by Sigma-Aldrich/Enamine with a certified purity of 95%, a specification that is consistently verifiable through downloadable Certificates of Analysis (CoA) for each lot . In contrast, the 2-benzimidazole-2-yl-acetamide parent compound (CAS 60792-56-5) is often sourced from smaller vendors with purity specifications ranging from 90% to 97% and inconsistent CoA availability, which introduces batch-to-batch variability risk . For quantitative enzymatic or cellular assays, a 5% impurity difference can lead to significant shifts in apparent IC50 values, undermining structure-activity relationship (SAR) conclusions.

Chemical Procurement Assay Reproducibility Quality Control

Predicted ADME Profile Advantage via Furfuryl Substituent Over Phenyl Analogs

The furan-2-ylmethyl group of 519152-79-5 contributes to a marginally lower calculated LogP compared to the benzyl-substituted analog, predicting improved aqueous solubility and a reduced probability of CYP450 3A4-mediated metabolism. While direct experimental LogP or solubility data for 519152-79-5 are not published, computational prediction based on the compound's SMILES structure yields a LogP of approximately 1.8, compared to approximately 2.5 for 2-(1H-benzimidazol-2-yl)-N-benzylacetamide [1]. This difference of ~0.7 log units translates to a theoretical 5-fold increase in aqueous solubility, which can significantly affect the compound's performance in cell-based assays where DMSO concentration must be minimized.

Drug-likeness ADME Prediction Lead Optimization

Recommended Application Scenarios for 2-(1H-1,3-benzodiazol-2-yl)-N-(furan-2-ylmethyl)acetamide (519152-79-5)


Fragment-Based or Focused Library Screening for Type III Kinase Inhibitors (e.g., VEGFR-2)

Use 519152-79-5 as a core fragment for designing Type III allosteric kinase inhibitors. The furan-2-ylmethyl acetamido side chain is pre-validated by the SAR of analogous 2-furylbenzimidazoles to bind the allosteric hydrophobic back pocket of VEGFR-2, establishing a critical hydrogen bond with Glu885 [1]. This compound offers a synthetically accessible starting point for further derivatization at the benzimidazole N1 position to enhance the hydrophobic interaction with the ATP-binding site interface, following the strategy that yielded inhibitors with IC50 values as low as 0.64 µM in the lead series .

Negative Control for Carbonic Anhydrase Inhibition Profiling

The compound serves as a structurally appropriate negative control for studies on benzimidazole acetamide derivatives that inhibit carbonic anhydrase isoforms hCA-I and hCA-II [1]. Unlike its more active 5(6)-substituted benzimidazole analogs, the unsubstituted benzimidazole core and furfuryl side chain are predicted to have minimal zinc-binding capacity in the active site, allowing researchers to deconvolute the contribution of the acetamide linker from the heterocyclic core in CA inhibition.

MDM2-p53 Protein-Protein Interaction (PPI) Inhibitor Hit Expansion

Based on the deposited BindingDB data showing low nanomolar activity for closely related benzimidazole acetamides (IC50 = 7.90 nM against MDM2 in U87MG cells) [1], this compound can be used as a starting point for hit-to-lead optimization campaigns targeting the MDM2/p53 interaction. The furan ring may provide an additional handle for improving cellular permeability and target engagement relative to simple phenyl-substituted analogs.

Analytical Chemistry and Method Development Standard

Given its well-defined structure, high commercial purity of 95%, and the availability of lot-specific Certificates of Analysis (CoA) from Sigma-Aldrich/Enamine [1], this compound is suitable for use as a calibration or reference standard in HPLC-MS method development for benzimidazole-containing drug candidates, ensuring reliable quantification and retention time reproducibility.

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